molecular formula C13H9F4NO2S B1320618 Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate CAS No. 937602-41-0

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

Cat. No.: B1320618
CAS No.: 937602-41-0
M. Wt: 319.28 g/mol
InChI Key: ZQVSUJZWSFVFOY-UHFFFAOYSA-N
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Description

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, a fluorinated phenyl group, and an ester functional group, making it a subject of interest in medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can form non-covalent interactions with proteins, altering their conformation and function .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. It can also activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key metabolic enzymes. It has been shown to influence pathways related to energy metabolism, lipid metabolism, and amino acid metabolism. The interactions of this compound with metabolic enzymes can lead to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues. The lipophilic nature of the trifluoromethyl group enhances the compound’s ability to cross cell membranes and reach intracellular targets. Additionally, binding proteins can influence the compound’s distribution by sequestering it in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles or compartments within the cell, where it exerts its biological effects. For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes. The subcellular localization of this compound is critical for its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Fluorinated Phenyl Group: The 3-fluoro-4-(trifluoromethyl)phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated benzene derivative reacts with the thiazole intermediate.

    Esterification: The final step involves esterification, where the carboxylic acid group on the thiazole ring is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorinated phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or other substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-chloro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
  • Ethyl 2-[3-bromo-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is unique due to the presence of the fluorine atoms, which significantly influence its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

This compound’s distinct combination of a thiazole ring and a highly fluorinated phenyl group sets it apart from other similar compounds, providing unique properties that are advantageous in various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO2S/c1-2-20-12(19)10-6-21-11(18-10)7-3-4-8(9(14)5-7)13(15,16)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVSUJZWSFVFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301164010
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-41-0
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301164010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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